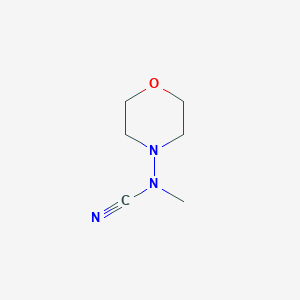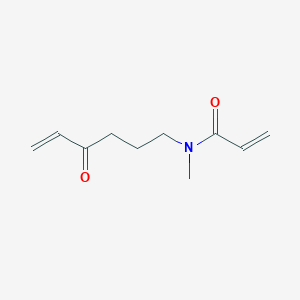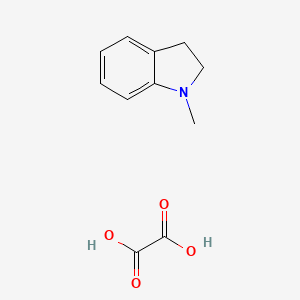![molecular formula C10H10ClHgNO4 B14295446 Chloro[3-(formyloxy)-3-(2-nitrophenyl)propyl]mercury CAS No. 118962-50-8](/img/structure/B14295446.png)
Chloro[3-(formyloxy)-3-(2-nitrophenyl)propyl]mercury
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chloro[3-(formyloxy)-3-(2-nitrophenyl)propyl]mercury is an organomercury compound characterized by the presence of a mercury atom bonded to a chloro group and a complex organic moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Chloro[3-(formyloxy)-3-(2-nitrophenyl)propyl]mercury typically involves the reaction of mercury(II) chloride with 3-(formyloxy)-3-(2-nitrophenyl)propyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and degradation of the reactants. The reaction mixture is usually heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification and crystallization to ensure the final product’s purity and quality. Advanced techniques like column chromatography and recrystallization are often employed to achieve high purity levels.
Análisis De Reacciones Químicas
Types of Reactions
Chloro[3-(formyloxy)-3-(2-nitrophenyl)propyl]mercury undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different mercury-containing species.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.
Substitution: Nucleophiles like sodium thiolate and potassium cyanide are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of mercury oxides and other oxidized species.
Reduction: Conversion of the nitro group to an amino group, resulting in amino derivatives.
Substitution: Formation of substituted organomercury compounds with different functional groups.
Aplicaciones Científicas De Investigación
Chloro[3-(formyloxy)-3-(2-nitrophenyl)propyl]mercury has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential effects on biological systems and as a tool for probing biochemical pathways.
Medicine: Investigated for its potential therapeutic applications and as a diagnostic tool.
Industry: Utilized in the development of advanced materials and as a catalyst in industrial processes.
Mecanismo De Acción
The mechanism of action of Chloro[3-(formyloxy)-3-(2-nitrophenyl)propyl]mercury involves its interaction with cellular components and enzymes. The compound can bind to thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction disrupts cellular processes and can result in various biological effects. The nitro group can undergo reduction to form reactive intermediates that further interact with cellular targets.
Comparación Con Compuestos Similares
Similar Compounds
Methylmercury chloride: Another organomercury compound with similar toxicological properties.
Phenylmercury acetate: Used in similar applications but with different reactivity and toxicity profiles.
Ethylmercury chloride: Shares some chemical properties but differs in its biological effects.
Uniqueness
Chloro[3-(formyloxy)-3-(2-nitrophenyl)propyl]mercury is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity. The presence of the formyloxy and nitrophenyl groups differentiates it from other organomercury compounds, providing unique opportunities for research and application.
Propiedades
Número CAS |
118962-50-8 |
|---|---|
Fórmula molecular |
C10H10ClHgNO4 |
Peso molecular |
444.23 g/mol |
Nombre IUPAC |
chloro-[3-formyloxy-3-(2-nitrophenyl)propyl]mercury |
InChI |
InChI=1S/C10H10NO4.ClH.Hg/c1-2-10(15-7-12)8-5-3-4-6-9(8)11(13)14;;/h3-7,10H,1-2H2;1H;/q;;+1/p-1 |
Clave InChI |
XUWOPYPDAFXYIG-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C(C(=C1)C(CC[Hg]Cl)OC=O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R,3S,5R)-5-[6-amino-3-(dimethylamino)-4H-purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B14295375.png)


![2-[(Nona-4,6-dien-1-yn-3-yl)oxy]oxane](/img/structure/B14295392.png)
![Pyrrolidine, 1-[(2E)-3-(2-furanyl)-1-oxo-2-propenyl]-](/img/structure/B14295401.png)


![2-Methyl-1-[(propan-2-yl)(triethylsilyl)phosphanyl]propan-1-one](/img/structure/B14295410.png)


![Propanoic acid, 3-[bis(carboxymethyl)amino]-2-hydroxy-](/img/structure/B14295431.png)

![N-(2-{[2-(Octadecylamino)ethyl]amino}ethyl)glycine](/img/structure/B14295439.png)
![7-Ethenyl-12-ethyl-19,20-dihydroxy-6,11,26,27-tetramethyl-2,16,28,29-tetrazaheptacyclo[15.7.1.13,24.15,8.110,13.115,18.020,25]nonacosa-1(25),3,5(29),6,8,10(28),11,13,15(27),16,18-undecaen-21-one](/img/structure/B14295442.png)
